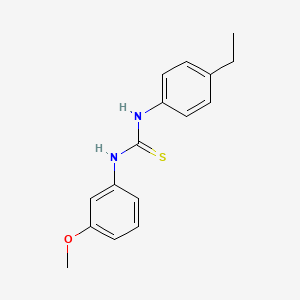![molecular formula C17H16N2O3S B5798419 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5798419.png)
4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid, also known as MBCA, is a chemical compound that has been studied extensively in the field of pharmaceutical sciences. This compound has shown potential as a drug candidate due to its unique chemical structure and properties.
作用机制
The mechanism of action of 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the production of inflammatory mediators. Additionally, 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been found to have a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and division of bacterial cells.
实验室实验的优点和局限性
One advantage of using 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in lab experiments is its unique chemical structure and properties. This allows for the study of its mechanism of action and potential use as a drug candidate. However, one limitation is that 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid is not widely available and can be difficult to synthesize.
未来方向
There are several future directions for research on 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid. One area of interest is the development of new synthesis methods to make the compound more readily available. Additionally, further studies are needed to fully understand the mechanism of action of 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid and its potential use as a drug candidate. Finally, more research is needed to determine the safety and efficacy of 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid in humans.
合成方法
The synthesis of 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid involves the reaction of 3-methylbenzoyl chloride with thiourea to form 3-methylbenzoylthiourea. This intermediate is then reacted with 4-methyl-3-nitrobenzoic acid to form 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid. The final product is obtained by purification through recrystallization.
科学研究应用
4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been extensively studied for its potential use as a drug candidate. It has shown promising results in the treatment of various diseases such as cancer, inflammation, and bacterial infections. 4-methyl-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. Additionally, it has shown antibacterial activity against various strains of bacteria.
属性
IUPAC Name |
4-methyl-3-[(3-methylbenzoyl)carbamothioylamino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-10-4-3-5-12(8-10)15(20)19-17(23)18-14-9-13(16(21)22)7-6-11(14)2/h3-9H,1-2H3,(H,21,22)(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZKRKTVEHEDLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)benzoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-furylmethyl)-1-[2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-amine](/img/structure/B5798337.png)
![2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5798343.png)


![N-(5-chloro-2-methoxyphenyl)-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B5798378.png)
![2-{[4-(benzyloxy)benzoyl]amino}benzamide](/img/structure/B5798385.png)
![3-[2-(4-biphenylyloxy)ethyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5798390.png)
![2-{[(2,4,5-trimethylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5798406.png)
![N-{[(4-ethylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5798412.png)

![N-(3,4-dimethoxyphenyl)-2-methylbenzo[h]quinolin-4-amine](/img/structure/B5798435.png)

![N-[2-(acetylamino)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5798442.png)
